molecular formula C20H21N3O2 B2679329 3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one CAS No. 1333859-47-4

3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B2679329
CAS No.: 1333859-47-4
M. Wt: 335.407
InChI Key: FRGHCSKAMSYYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that features a spiro structure, incorporating a quinazoline and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its combination of a quinazoline and piperidine ring system, along with the furan moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-11-22-12-9-20(10-13-22)21-18-8-4-3-7-17(18)19(24)23(20)15-16-6-5-14-25-16/h1,3-8,14,21H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGHCSKAMSYYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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